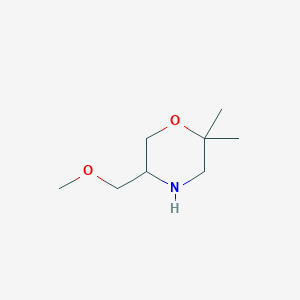![molecular formula C12H21NO2 B12932952 Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate](/img/structure/B12932952.png)
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is a chemical compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure consists of a bicyclo[3.2.2]nonane core with an aminomethyl group and a methyl ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate typically involves multistep organic reactions. One common method includes the condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds to form the bicyclic core . The reaction conditions often require specific catalysts and controlled temperatures to ensure the correct formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes scaling up the reactions, using more efficient catalysts, and employing continuous flow reactors to enhance yield and purity. The exact industrial methods can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the bicyclic core.
Reduction: This can be used to reduce any oxidized functional groups back to their original state.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups, potentially leading to derivatives with enhanced biological activity.
Scientific Research Applications
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s bicyclic structure allows it to fit into binding sites that are not accessible to more linear molecules, potentially leading to unique biological activities .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane derivatives: These compounds share a similar bicyclic core but differ in the functional groups attached.
Bicyclo[4.3.0]nonene nucleoside analogues: These compounds have a different bicyclic structure but are used in similar applications, such as antiviral agents.
3-azabicyclo[3.2.2]nonanes: These compounds have a nitrogen atom in the bicyclic core and are studied for their antiplasmodial and antitrypanosomal activities.
Uniqueness
Methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate is unique due to its specific functional groups and the resulting chemical properties. Its aminomethyl group and methyl ester functional group provide distinct reactivity and potential for modification, making it a versatile compound for various applications.
Properties
Molecular Formula |
C12H21NO2 |
|---|---|
Molecular Weight |
211.30 g/mol |
IUPAC Name |
methyl 5-(aminomethyl)bicyclo[3.2.2]nonane-1-carboxylate |
InChI |
InChI=1S/C12H21NO2/c1-15-10(14)12-4-2-3-11(9-13,5-7-12)6-8-12/h2-9,13H2,1H3 |
InChI Key |
QXDDGYOJFAJMDE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CCCC(CC1)(CC2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[4-(1H-Benzimidazol-1-yl)pyrimidin-2-yl]amino}-4-methylbenzamide](/img/structure/B12932874.png)
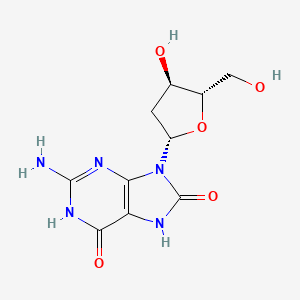
![tert-Butyl 1,6-dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B12932892.png)
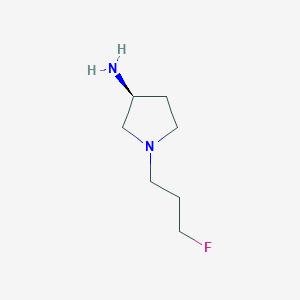
![{[1-(2-Methylprop-2-en-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B12932900.png)
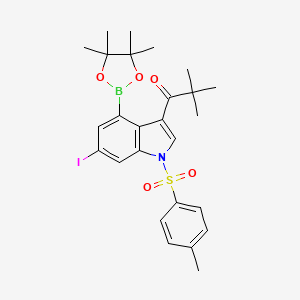

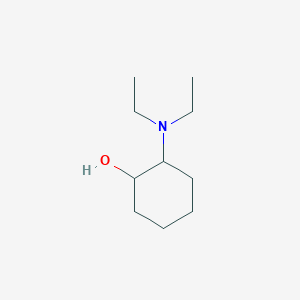
![2,3-Dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxylic acid](/img/structure/B12932933.png)
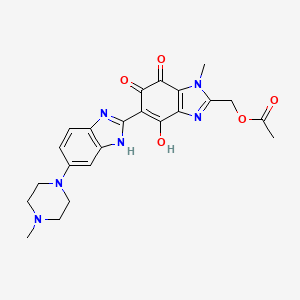

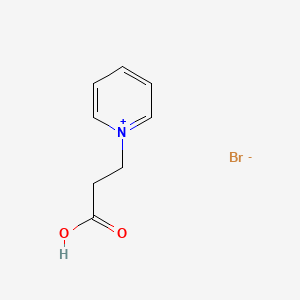
![rel-(1R,3r,5S)-3-(Benzhydryloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12932940.png)
